molecular formula C12H22N2O2 B3011421 tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1314401-99-4

tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B3011421
CAS No.: 1314401-99-4
M. Wt: 226.32
InChI Key: LAGSKIGKSYCEMD-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and drug discovery due to its unique structural properties .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Mode of Action

The exact mode of action of “tert-Butyl 8-amino-6-azaspiro[3It is believed to interact with its targets through its unique spirocyclic structure, which may allow it to bind to and modulate the activity of various proteins or enzymes .

Biochemical Pathways

The specific biochemical pathways affected by “this compound” are currently under investigation. Given its unique structure, it is likely that this compound could interact with multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 8-amino-6-azaspiro[3Its molecular weight (22632 g/mol) suggests that it may have favorable absorption and distribution characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method involves the reaction of this compound with a suitable reagent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound meets the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and materials science .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure and the presence of an amino group.

Properties

IUPAC Name

tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13)12(8-14)5-4-6-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGSKIGKSYCEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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